molecular formula C21H15BrO4 B5296450 4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate

4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate

Cat. No. B5296450
M. Wt: 411.2 g/mol
InChI Key: HTNFEIWELRNDAT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate, commonly known as BMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMF belongs to the family of furoate esters, which are widely used in the pharmaceutical industry due to their unique properties.

Mechanism of Action

The exact mechanism of action of BMF is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, BMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, BMF can reduce inflammation and pain. BMF has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
BMF has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BMF can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of ion channels. In vivo studies have shown that BMF can reduce pain and inflammation in animal models. Additionally, BMF has been shown to exhibit low toxicity levels, making it a relatively safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

BMF has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of pharmacological effects. Additionally, BMF has been shown to exhibit low toxicity levels, making it a safe compound for use in laboratory experiments. However, there are also some limitations to the use of BMF in laboratory experiments. For example, the exact mechanism of action of BMF is not yet fully understood, which may make it difficult to interpret experimental results. Additionally, BMF may exhibit different pharmacological effects in different animal models, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of BMF. One potential direction is the development of new drugs based on the structure of BMF. By modifying the structure of BMF, it may be possible to develop drugs with improved pharmacological properties. Another potential direction is the study of the mechanism of action of BMF. By understanding how BMF exerts its pharmacological effects, it may be possible to develop more targeted drugs with fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of BMF in humans, which may pave the way for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of BMF involves the reaction of 4-bromo-2-furoic acid with 4-methylphenylacrylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BMF as a white crystalline solid with a high purity level.

Scientific Research Applications

BMF has several potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. BMF has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, BMF has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-bromo-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO4/c1-14-4-6-15(7-5-14)8-10-18(23)17-13-16(22)9-11-19(17)26-21(24)20-3-2-12-25-20/h2-13H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFEIWELRNDAT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate

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